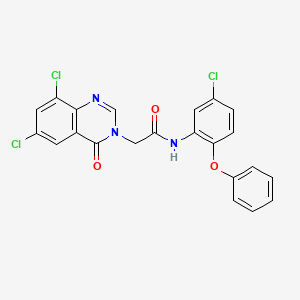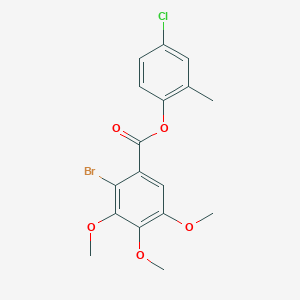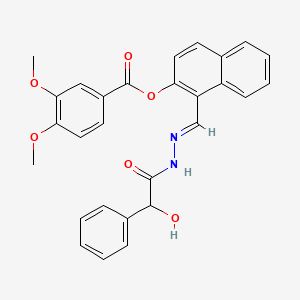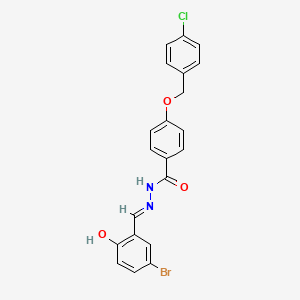![molecular formula C22H19Cl2N3O3S B12007873 (5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5E)-5-(4-butoxy-3-metoxibencilideno)-2-(2,4-diclorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es una molécula orgánica compleja que pertenece a la clase de los derivados tiazolo-triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de este compuesto incluye un anillo de tiazol fusionado con un anillo de triazol, sustituido con un grupo butoxi-metoxibencilideno y un grupo diclorofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5E)-5-(4-butoxy-3-metoxibencilideno)-2-(2,4-diclorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona típicamente implica reacciones de múltiples pasos a partir de precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del anillo de tiazol: Esto se puede lograr mediante la ciclización de derivados de tiourea apropiados con α-halocetonas en condiciones ácidas.
Formación del anillo de triazol: El intermedio de tiazol se hace reaccionar luego con derivados de hidrazina para formar el anillo de triazol.
Reacciones de sustitución: El compuesto final se obtiene introduciendo los grupos butoxi-metoxibencilideno y diclorofenilo a través de reacciones de sustitución utilizando reactivos y catalizadores apropiados.
Métodos de Producción Industrial
Para la producción a escala industrial, el proceso de síntesis se optimiza para garantizar un alto rendimiento y pureza. Esto implica:
Optimización de las condiciones de reacción: La temperatura, la presión y la elección del solvente se optimizan para maximizar el rendimiento.
Uso de catalizadores: Los catalizadores se emplean para acelerar la reacción y mejorar la eficiencia.
Técnicas de purificación: Se utilizan técnicas como la recristalización, la cromatografía y la destilación para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5E)-5-(4-butoxy-3-metoxibencilideno)-2-(2,4-diclorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, dependiendo de los sustituyentes y las condiciones de reacción.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Catalizadores: Paladio sobre carbono, óxido de platino.
Solventes: Metanol, etanol, diclorometano.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(5E)-5-(4-butoxy-3-metoxibencilideno)-2-(2,4-diclorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente anticancerígeno, antiinflamatorio y antimicrobiano.
Estudios Biológicos: Se utiliza en la investigación para comprender su interacción con varios objetivos biológicos, incluidas enzimas y receptores.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-5-(4-butoxy-3-metoxibencilideno)-2-(2,4-diclorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o a los sitios alostéricos, bloqueando así el acceso del sustrato. También puede interactuar con los receptores, modulando las vías de transducción de señales y alterando las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
(5E)-5-(4-butoxy-3-metoxibencilideno)-2-(2,4-diclorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona: se puede comparar con otros derivados tiazolo-triazol, como:
Unicidad
La singularidad de (5E)-5-(4-butoxy-3-metoxibencilideno)-2-(2,4-diclorofenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona radica en su patrón de sustitución específico, que imparte actividades biológicas y propiedades químicas distintas. La presencia del grupo butoxi-metoxibencilideno mejora su lipofilia y posibles interacciones con las membranas biológicas, mientras que el grupo diclorofenilo contribuye a su estabilidad y reactividad.
Propiedades
Fórmula molecular |
C22H19Cl2N3O3S |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
(5E)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(2,4-dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19Cl2N3O3S/c1-3-4-9-30-17-8-5-13(10-18(17)29-2)11-19-21(28)27-22(31-19)25-20(26-27)15-7-6-14(23)12-16(15)24/h5-8,10-12H,3-4,9H2,1-2H3/b19-11+ |
Clave InChI |
CWAUPILACBZTOE-YBFXNURJSA-N |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OC |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12007832.png)
![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12007836.png)
![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)


![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)
